Sodium methanesulfinate

説明

Historical Context and Evolution of Methanesulfinate (B1228633) Chemistry

The journey of methanesulfinate chemistry is intrinsically linked to the broader history of organosulfur compounds. While the parent methanesulfonic acid was first synthesized in the mid-19th century, the specific exploration and application of its corresponding sulfinate salt, sodium methanesulfinate, gained momentum much later. wikipedia.org Early investigations into sulfinic acids and their salts laid the groundwork for understanding their reactivity.

The evolution of methanesulfinate chemistry has been marked by a transition from classical applications to more sophisticated and nuanced uses. Initially, its role was often as a simple nucleophile. However, the advent of modern catalytic systems and a deeper understanding of radical chemistry have unlocked a much wider array of transformations. researchgate.net Researchers have increasingly recognized the potential of the methanesulfinyl moiety in constructing complex molecules, leading to a surge in the development of novel synthetic methodologies centered around this reagent. rsc.org

Significance as a Versatile Synthetic Intermediate and Reagent

This compound's prominence in contemporary organic synthesis stems from its multifaceted reactivity, allowing it to participate in a diverse range of chemical transformations. rsc.org It serves as a valuable precursor for the introduction of the methylsulfonyl (CH₃SO₂-) group, a common structural motif in pharmaceuticals and agrochemicals. uni-regensburg.de

Its utility is demonstrated in several key reaction classes:

Sulfonylation Reactions: this compound is widely employed as a sulfonylating agent, enabling the formation of sulfones through the creation of carbon-sulfur (C-S) bonds. rsc.orgsmolecule.com These reactions are crucial for synthesizing a variety of important organic compounds.

Radical Reactions: The methanesulfinate anion can be readily oxidized to the corresponding methanesulfonyl radical (CH₃SO₂•). This reactive intermediate is a key player in a multitude of radical-mediated transformations, including additions to alkenes and alkynes, and cross-coupling reactions. researchgate.netuni-regensburg.de The generation of this radical under mild conditions, often facilitated by photoredox or transition-metal catalysis, has significantly expanded the synthetic utility of this compound. researchgate.net

Nucleophilic Additions: The sulfinate anion can act as a nucleophile, participating in conjugate additions to electron-deficient alkenes, such as vinyl heterocycles. smolecule.comresearchgate.netsigmaaldrich.com This reactivity provides a direct route to functionalized aliphatic sulfones.

The versatility of this compound is further highlighted by its role as a building block in the synthesis of more complex reagents. For instance, it has been used to prepare other methanesulfinate reagents with tailored reactivity profiles for specific applications in C-H functionalization. nih.gov

Classification within Organosulfur Chemistry and its Unique Reactivity Profile

Within the vast landscape of organosulfur chemistry, this compound is classified as a sulfinate salt. Sulfinates are characterized by the R-SO₂⁻ functional group, where 'R' is an organic substituent. In the case of this compound, this substituent is a methyl group, making it one of the simplest aliphatic sulfinates. smolecule.comvulcanchem.com

Its reactivity profile is what truly sets it apart. Unlike its corresponding sulfonate (CH₃SO₃⁻), the sulfinate anion possesses a lone pair of electrons on the sulfur atom, rendering it nucleophilic. This nucleophilicity is central to many of its applications. vulcanchem.com

Furthermore, the ability of the sulfinate to undergo single-electron oxidation to a sulfonyl radical is a defining feature of its reactivity. uni-regensburg.de This dual nucleophilic and radical precursor nature allows for a "radical/polar crossover" reactivity, enabling complex transformations that proceed through both ionic and radical intermediates. uni-regensburg.de This unique characteristic distinguishes it from many other organosulfur reagents and underpins its utility in a wide array of synthetic contexts.

The aliphatic nature of the methyl group also influences its reactivity compared to its aromatic counterparts, such as sodium benzenesulfinate (B1229208). This can lead to differences in reaction kinetics and selectivity, which chemists can exploit to their advantage. vulcanchem.com

| Property | Description |

| Chemical Formula | CH₃SO₂Na |

| Molar Mass | 102.09 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Reaction Type | Role of this compound | Resulting Functional Group/Compound |

| Sulfonylation | Sulfonylating agent | Sulfones (R-SO₂-CH₃) |

| Radical Addition | Radical precursor (CH₃SO₂•) | Functionalized sulfones |

| Conjugate Addition | Nucleophile | β-Sulfonyl compounds |

| Cross-Coupling | Coupling partner | Aryl or vinyl sulfones |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGDCWPTHTUDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

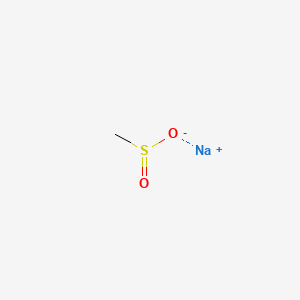

CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17696-73-0 (Parent) | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174125 | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20277-69-4 | |

| Record name | Sodium methanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methanesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Methanesulfinate

Neutralization-Based Preparations of Methanesulfinic Acid Salts

A straightforward and common method for the synthesis of sodium methanesulfinate (B1228633) involves the neutralization of methanesulfinic acid with a sodium base, typically sodium hydroxide (B78521). smolecule.com This acid-base reaction yields the sodium salt and water. The process generally involves adding one equivalent of sodium hydroxide to methanesulfonic acid and then diluting the solution to the desired concentration. smolecule.com

Another approach within this category is the reaction of methanesulfonyl chloride with a solution of sodium sulfite (B76179) and sodium bicarbonate. orgsyn.org This reaction is slightly exothermic and produces carbon dioxide gas. After the evolution of gas ceases, a clear solution of sodium methanesulfinate is obtained. orgsyn.org

A patent describes a method for preparing methanesulfonic acid from sodium methanesulfonate (B1217627) by reacting it with hydrogen chloride gas in an ethanol (B145695) solvent with a cyclodextrin (B1172386) catalyst. google.com While the primary goal is methanesulfonic acid, this process involves the sodium salt as a starting material.

The following table summarizes key aspects of neutralization-based preparations:

| Starting Materials | Reagents | Key Conditions | Products |

| Methanesulfinic Acid | Sodium Hydroxide | Aqueous solution | This compound, Water |

| Methanesulfonyl Chloride | Sodium Sulfite, Sodium Bicarbonate | Aqueous solution, exothermic | This compound, Sodium Chloride, Carbon Dioxide, Water |

| Sodium Methanesulfonate | Hydrogen Chloride, Ethanol | Cyclodextrin catalyst, <60°C | Methanesulfonic Acid, Sodium Chloride |

Oxidation-Driven Synthesis from Sulfur-Containing Precursors

Oxidation of various sulfur-containing compounds provides another avenue for the synthesis of this compound. These methods often involve the controlled oxidation of precursors to the desired sulfinate oxidation state.

One such method involves the oxidation of thioethers or sulfides. smolecule.com For instance, dimethyl sulfoxide (B87167) (DMSO) can be oxidized by hydroxyl radicals to form methanesulfinic acid, which can then be neutralized to its sodium salt. sigmaaldrich.comnih.gov The Fenton reaction, which generates hydroxyl radicals, can produce both methanesulfinate and methanesulfonate from DMSO. nih.gov

Another oxidative approach starts with disulfides. The reaction of disulfides with alcohols in the presence of N-bromosuccinimide can yield sulfinate esters. smolecule.com While not directly producing the sodium salt, this intermediate can be a precursor.

A patent describes an electrochemical method where sodium methanesulfonate is generated in situ through the neutralization of methanesulfonic acid and then oxidized at an anode to produce bis(methanesulfonyl)peroxide. patsnap.com This highlights an oxidative transformation of the related sulfonate.

The following table provides an overview of oxidation-driven synthetic routes:

| Precursor | Oxidizing Agent/Method | Intermediate/Product |

| Thioethers/Sulfides | Appropriate oxidizing agents | Sulfinates |

| Dimethyl Sulfoxide (DMSO) | Hydroxyl radicals (e.g., Fenton reaction) | Methanesulfinic Acid/Methanesulfinate |

| Disulfides | N-Bromosuccinimide and alcohol | Sulfinate esters |

| Sodium Methanesulfonate | Anodic oxidation | Bis(methanesulfonyl)peroxide |

Decarboxylation Strategies for Sulfinate Formation

Decarboxylation reactions offer a more advanced strategy for the formation of sulfinates. A notable example is a Barton-type decarboxylation. This method involves the photolytic decarboxylation of a Barton ester, followed by oxidation, to yield a sulfone which can then be converted to the sulfinate. rsc.org

Another decarboxylative method involves the coupling of cinnamic acids with aromatic sulfinic acid sodium salts, catalyzed by manganese(II) acetate (B1210297). organic-chemistry.org While this specific example focuses on aromatic sulfinates, it demonstrates the principle of decarboxylative coupling to form sulfones, which are structurally related to sulfinates. However, it was noted that this compound itself led to a messy reaction in this particular system. organic-chemistry.org

Electrochemical methods can also employ decarboxylation. For instance, the electrochemical synthesis of vinyl sulfones from cinnamic acids and sodium sulfinates proceeds through a decarboxylative sulfono functionalization. pku.edu.cn This highlights the utility of decarboxylation in forming C-S bonds from sulfinate precursors.

Considerations for Industrial Scale Production of this compound

For the industrial-scale production of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process.

One patented method suitable for industrial production involves the reaction of methanesulfonyl chloride and sodium metabisulfite (B1197395). guidechem.com This method is advantageous because sodium metabisulfite is cost-effective and its higher solubility compared to sodium sulfite allows for reduced solvent use, thereby increasing equipment productivity and simplifying the drying process. guidechem.com The process involves controlling the pH with sodium hydroxide solution and subsequent purification steps including precipitation of byproducts, concentration, and recrystallization. guidechem.com

Another approach with industrial potential is the anodic dissolution of elemental metal in methanesulfonic acid solution, which is often a cost-effective route for producing various metal methanesulfonates. googleapis.com While this directly produces the sulfonate, related processes could potentially be adapted for sulfinate production.

A method for preparing substituted sulfinates, which could be adapted for this compound, involves the hydrolysis and reduction of the corresponding sulfonyl chloride. For example, benzenesulfonyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) and sodium carbonate to yield sodium benzenesulfinate (B1229208). chemicalbook.com The scalability of this method would depend on the availability and cost of the starting materials.

Key considerations for industrial production are summarized in the table below:

| Factor | Consideration | Example Method |

| Cost of Raw Materials | Utilizing inexpensive and readily available starting materials is crucial. | Use of sodium metabisulfite instead of sodium sulfite. guidechem.com |

| Process Efficiency | Minimizing reaction time, solvent usage, and energy consumption improves overall efficiency. | Higher solubility of sodium metabisulfite leads to less solvent and easier drying. guidechem.com |

| Product Purity | The final product must meet required purity specifications, necessitating effective purification steps. | Precipitation of byproducts (calcium sulfate, calcium bisulfite) followed by recrystallization. guidechem.com |

| Safety and Environmental Impact | The process should be safe to operate and environmentally friendly, with manageable waste streams. | A patented method is described as simple, high in product purity, safe, and environmentally friendly, with easy treatment of waste. lookchem.com |

Fundamental Chemical Reactivity and Mechanistic Investigations of Sodium Methanesulfinate

Sulfonyl Radical Generation and Associated Reaction Mechanisms

The formation of the methanesulfonyl radical (CH₃SO₂•) from sodium methanesulfinate (B1228633) is a pivotal step that unlocks its utility in radical-based synthesis. This highly reactive intermediate can be generated through various pathways, which in turn allows for a diverse range of subsequent chemical reactions.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) represents a fundamental mechanism for generating sulfonyl radicals from sodium methanesulfinate. rsc.orgcdnsciencepub.com This process involves the oxidation of the methanesulfinate anion, where it donates a single electron to a suitable oxidizing agent. rsc.orgcdnsciencepub.com For instance, a copper-catalyzed reaction can facilitate the generation of a sulfonyl radical from sodium sulfinate, which then proceeds through an oxidative addition–reductive elimination pathway. rsc.org Radical scavenger experiments have provided evidence for the involvement of free radical mechanisms in these transformations. rsc.org The facility of these SET processes often correlates with the LUMO (Lowest Unoccupied Molecular Orbital) energy of the oxidizing agent. cdnsciencepub.com

Radical Addition-Coupling-Elimination Cascades

Once formed, methanesulfonyl radicals can initiate powerful reaction cascades. nih.gov A notable example is the radical addition-coupling-elimination sequence, which enables the construction of complex molecular architectures from simple starting materials in a single operation. nih.govresearchgate.net In this type of cascade, the methanesulfonyl radical first adds to an unsaturated bond, such as an alkene. nih.gov The resulting radical intermediate can then undergo a coupling reaction, which is often followed by the elimination of a small, stable molecule like sulfur dioxide, to yield the final product. nih.gov These mechanistically complex sequences have been shown to proceed through sequential radical addition, coupling, and elimination steps. nih.govlookchem.com

Role of Light and Photoredox Catalysis in Radical Formation

In recent years, visible-light photoredox catalysis has become a prominent method for the mild and efficient generation of sulfonyl radicals from this compound. rsc.orgcam.ac.uk This approach utilizes a photocatalyst, often an iridium or ruthenium complex, that, upon absorbing light, enters an excited state capable of engaging in electron transfer. nih.govcam.ac.uk The excited photocatalyst can oxidize the this compound (which has a reduction potential E₁/₂red = +0.50 V vs. SCE) to form the methanesulfonyl radical. nih.govrsc.org This method is valued for its mild, often room-temperature conditions and its tolerance of a wide variety of functional groups. nih.govrsc.org The generated sulfonyl radicals are then available to participate in diverse synthetic transformations, including the functionalization of alkenes. rsc.orgcam.ac.uk

Nucleophilic Reactivity of the Methanesulfinate Anion

Beyond its role in radical chemistry, the methanesulfinate anion (CH₃SO₂⁻) is an effective nucleophile. rsc.org Its sulfur center can attack electrophilic atoms, most commonly carbon, in substitution reactions. researchgate.netacs.org A classic example is the Sₙ2 reaction with alkyl halides or other substrates with good leaving groups, such as tosylates, to form sulfones. msu.edu In these reactions, the methanesulfinate anion displaces the leaving group to form a new carbon-sulfur bond. researchgate.netmsu.edu The efficiency of this nucleophilic substitution is influenced by standard factors such as the nature of the electrophile, the leaving group, and the reaction solvent. acs.orgmsu.edu

Cross-Coupling Reaction Pathways Involving this compound

This compound is an important coupling partner in transition metal-catalyzed cross-coupling reactions, offering a direct pathway for the synthesis of sulfones, a functional group prevalent in pharmaceuticals. lookchem.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling with Organoboronic Acids

The coupling of this compound with organoboronic acids, a variant of the renowned Suzuki-Miyaura reaction, is a powerful method for forming aryl and vinyl sulfones. lookchem.comresearchgate.net Both palladium and copper catalysts have been successfully employed for this transformation. acs.orgmdpi.com While palladium catalysis is effective, copper-catalyzed systems have gained significant attention due to their often milder reaction conditions and lower cost. researchgate.netnih.govacs.org

A general method for the copper-catalyzed sulfonylation of arylboronic acids with sulfinate salts has been developed, allowing for the synthesis of a variety of alkyl-aryl, diaryl, and alkyl-heteroaryl sulfones in good yields. nih.gov The reaction tolerates a range of functional groups on the organoboronic acid partner. researchgate.net One efficient protocol utilizes copper(II) acetate (B1210297) as the catalyst at room temperature in an ionic liquid, which facilitates easy separation and recycling of the catalyst. organic-chemistry.org This approach works well for both electron-rich and electron-poor arylboronic acids. organic-chemistry.org

The following table presents data for the copper-catalyzed coupling of various arylboronic acids with this compound, demonstrating the versatility of this method.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| 4-Cyanophenylboronic Acid | NiBr₂∙3H₂O | dtbbpy | DIPEA | DMSO | Room Temp (White Light) | 85 | mdpi.com |

| 4-(Trifluoromethyl)phenylboronic Acid | NiBr₂∙3H₂O | dtbbpy | DIPEA | DMSO | Room Temp (White Light) | 75 | mdpi.com |

| 4-Acetylphenylboronic Acid | NiBr₂∙3H₂O | dtbbpy | DIPEA | DMSO | Room Temp (White Light) | 83 | mdpi.com |

| Phenylboronic Acid | Cu(OAc)₂ | None | None | [bmim][OTf] | Room Temp | 94 | organic-chemistry.org |

| 4-Methylphenylboronic Acid | Cu(OAc)₂ | None | None | [bmim][OTf] | Room Temp | 92 | organic-chemistry.org |

| 4-Methoxyphenylboronic Acid | Cu(OAc)₂ | None | None | [bmim][OTf] | Room Temp | 95 | organic-chemistry.org |

| 2-Naphthylboronic Acid | Cu(OAc)₂ | None | None | [bmim][OTf] | Room Temp | 93 | organic-chemistry.org |

| 2-Thienylboronic Acid | NiBr₂∙3H₂O | dtbbpy | DIPEA | DMSO | Room Temp (White Light) | 56 | mdpi.com |

Coupling with Aryl Halides and Related Electrophiles

The formation of a carbon-sulfur bond via the coupling of this compound with aryl halides and related electrophiles is a cornerstone of its application, providing a direct route to valuable aryl methyl sulfones. These reactions are typically mediated by transition metal catalysts, most notably copper and palladium complexes.

Copper-catalyzed methods have been developed that allow for the coupling of this compound with a variety of (hetero)aryl halides. acs.org A significant advancement in this area is the development of a ligand-promoted, copper-catalyzed system that enables the coupling of even challenging (hetero)aryl chlorides with this compound. acs.org For instance, using a copper(I) iodide (CuI) catalyst with a specific amide ligand derived from 4-hydroxy-L-proline, a broad range of (hetero)aryl chlorides can be converted to the corresponding (hetero)aryl methyl sulfones in good to excellent yields. acs.org Remarkably, the coupling with (hetero)aryl iodides can proceed at room temperature with catalyst loadings as low as 0.5 mol%. nih.govorgsyn.org Other copper-based systems, such as those using D-glucosamine as a green and efficient ligand, have also proven effective for coupling aryl halides. Current time information in Bangalore, IN.

Palladium catalysis offers a complementary approach. Palladium(II) acetate, in combination with ligands like XPhos, has been shown to effectively catalyze the desulfinative coupling of sodium arylsulfinates with aryl triflates and halides. researchgate.net While many examples focus on aryl sulfinates, the principles extend to alkyl sulfinates. However, in some palladium-catalyzed additions to other types of electrophiles, such as 2-aminobenzonitriles, this compound has been reported to give only trace amounts of the desired product, indicating substrate and system dependency. atamanchemicals.com

Beyond metal catalysis, light-promoted, metal-free coupling reactions have been developed. These reactions can proceed via an electron donor-acceptor (EDA) complex formation between the sulfinate and the aryl halide under UV irradiation, triggering a single-electron transfer (SET) radical pathway. orgsyn.org this compound also participates in Suzuki-type cross-coupling reactions with aryl boronic acids, typically catalyzed by copper(II) acetate, to yield aryl methyl sulfones. researchgate.netsmolecule.comresearchgate.net

Table 1: Representative Coupling Reactions of this compound with Aryl Electrophiles This table is interactive. Click on the headers to sort the data.

| Electrophile Type | Catalyst/Promoter | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| (Hetero)aryl Chloride | CuI / Amide Ligand | DMSO, 110 °C | (Hetero)aryl Methyl Sulfone | acs.org |

| (Hetero)aryl Iodide | CuI / Amide Ligand | DMSO, Room Temp. | (Hetero)aryl Methyl Sulfone | nih.gov |

| Aryl Boronic Acid | Cu(OAc)₂ / 1,10-Phenanthroline | DCM/DMSO, 40 °C, O₂ | Aryl Methyl Sulfone | acs.orgresearchgate.net |

| Aryl Halide | UV Irradiation (Metal-free) | DMSO, Room Temp. | Aryl Methyl Sulfone | orgsyn.org |

| Aryl Triflates | Pd(OAc)₂ / XPhos | Dioxane, 100 °C | Aryl Methyl Sulfone | researchgate.net |

Conjugate Addition Reactions

This compound acts as a soft nucleophile, enabling its participation in conjugate or Michael-type additions to electron-deficient alkenes and alkynes. ottokemi.comrsc.org This reactivity provides a powerful method for constructing β-sulfonyl compounds.

A well-documented application of this compound is its conjugate addition to vinyl-substituted aromatic N-heterocycles. researchgate.netrsc.org This reaction serves as an efficient method to introduce the methylsulfonylmethyl group to pyridine (B92270) and diazine systems, which are important scaffolds in medicinal chemistry. google.comrsc.org The reaction is typically performed in the presence of an acid, with acetic acid being optimal, though other acids like trifluoroacetic acid also facilitate the transformation. google.comrsc.org For example, 2-vinylpyridine (B74390) reacts with this compound in the presence of acetic acid to produce the corresponding pyridyl-functionalized sulfone in high yield. rsc.org This reactivity extends to other heterocycles including vinyl-substituted pyrazines, pyrimidines, and quinolines. rsc.org Notably, the regiochemistry is specific; while 2- and 4-vinylpyridines are reactive, 3-vinylpyridine (B15099) does not undergo the conjugate addition under similar conditions. rsc.org

This compound readily adds to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and amides. thieme-connect.de These reactions, often conducted in water at room temperature, afford β-sulfonyl carbonyl compounds in good yields. For example, the reaction works well with α,β-unsaturated acyclic ketones, acrylates, and acrylamide. However, sterically hindered substrates such as cinnamates may fail to react.

The addition of this compound to alkynes can also be achieved. While direct nucleophilic addition is less common, palladium-catalyzed reactions have been developed that use sodium arylsulfinates as aryl sources in a desulfinative hydroarylation of alkynes, demonstrating a related reactivity pathway. In some cases, this compound has been used in palladium-catalyzed tandem cyclization/sulfonylation of specific substrates like homoallenyl amides to generate sulfonylated furans.

Table 2: Examples of Conjugate Addition Reactions with this compound This table is interactive. Click on the headers to sort the data.

| Substrate Type | Specific Substrate Example | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Vinyl Heterocycle | 2-Vinylpyridine | Acetic Acid, H₂O/MeOH | 2-(2-(Methylsulfonyl)ethyl)pyridine | rsc.org |

| Vinyl Heterocycle | 2-Vinylpyrazine | Acetic Acid, H₂O/MeOH | 2-(2-(Methylsulfonyl)ethyl)pyrazine | rsc.org |

| Activated Alkene | α,β-Unsaturated Ketones | Water, Room Temp. | β-Sulfonyl Ketone | |

| Activated Alkene | Acrylamides | Water, Room Temp. | β-Sulfonyl Amide | |

| Homoallenyl Amide | Homoallenyl Amide | Pd(OAc)₂, Oxidant | 2-Amino-5-sulfonylmethylfuran |

Diverse Roles as Sulfonylating, Sulfenylating, and Sulfinylating Reagents

Depending on the reaction conditions and co-reagents, this compound can serve as a source for three distinct sulfur-based functional groups: the methylsulfonyl (R-SO₂Me), methylthio (R-SMe), and methylsulfinyl (R-S(O)Me) moieties.

The most common role for this compound is as a sulfonylating agent , where it delivers the methylsulfonyl (-SO₂Me) group. smolecule.com The cross-coupling and conjugate addition reactions discussed in the preceding sections (3.3.2 and 3.4) are premier examples of this reactivity, leading to the formation of a wide array of methyl sulfones. smolecule.com

Under specific reductive or transition-metal-free conditions, this compound can act as a sulfenylating agent . A notable example is the iodine-triphenylphosphine mediated sulfenylation of imidazoheterocycles. In this transformation, the sulfinate is converted into a sulfenylating species, resulting in the formation of 3-methylthio-imidazo[1,2-a]pyridines. This demonstrates that by avoiding oxidative conditions and employing specific mediators, the sulfur atom of the sulfinate can be transferred at a lower oxidation state. Another metal-free protocol for the direct C-H sulfenylation of phenols with this compound has also been developed using an I₂/KI system in water.

The role of this compound as a direct sulfinylating agent to produce methyl sulfoxides is the least common and most nuanced. While sodium sulfinates are generally considered capable of sulfinylation, direct and unambiguous examples using this compound as a nucleophile to form a sulfoxide (B87167) are not prevalent in the literature. nih.gov The synthesis of sulfoxides often involves palladium-catalyzed coupling with sulfinate esters, a different class of reagent. nih.gov One report notes that the reaction of this compound with electron-rich arenes in a strong acid like trifluoromethanesulfonic acid can produce diaryl sulfoxides, though this occurs alongside the formation of sulfonium (B1226848) salts in a complex electrophilic aromatic substitution pathway, not a simple nucleophilic transfer. Therefore, while the potential for sulfinylation exists, its practical application for synthesizing methyl sulfoxides typically relies on alternative synthetic strategies.

Advanced Synthetic Applications of Sodium Methanesulfinate

Construction of Complex Organosulfur Compounds

The methanesulfonyl group (-SO₂CH₃) is a key pharmacophore and a valuable functional group in materials science. Sodium methanesulfinate (B1228633) serves as a primary, cost-effective, and readily available source for introducing this moiety into organic molecules.

Sodium methanesulfinate is extensively used as a nucleophilic or radical precursor for the formation of carbon-sulfur bonds, leading to the synthesis of diverse sulfone derivatives.

The synthesis of alkyl, vinyl, and allylic sulfones using this compound can be achieved through various modern synthetic methods, including electrochemical reactions and transition-metal-free catalysis.

An efficient electrochemical method allows for the synthesis of these sulfones from olefins. chemicalbook.com This process operates at room temperature in an undivided cell with graphite (B72142) electrodes, avoiding the need for transition metals or harsh oxidants. chemicalbook.comlookchem.com The reaction demonstrates broad substrate scope, accommodating electron-rich and electron-deficient olefins. chemicalbook.com

Transition-metal-free approaches have also been developed. For instance, (E)-vinyl sulfones can be synthesized from 1,2-dibromides and this compound in DMF at 80°C in good yields. nih.gov Another notable method is the regiodivergent synthesis of (E)-allylic sulfones and α-sulfonylmethyl styrenes from terminal olefins. nih.gov This two-step protocol involves bromination followed by reaction with this compound in the presence of a base. nih.gov Furthermore, iridium-catalyzed allylation provides a route to branched allylic sulfones. rsc.org

A metal-free, intermolecular Heck-type reaction has been developed for the cine-sulfonylation of alkenes. uni-regensburg.de This method uses thianthrenation to activate the alkene, which then reacts with this compound to yield alkenyl sulfones. uni-regensburg.de The reaction is notable for its operational simplicity and wide functional group tolerance. uni-regensburg.de

Table 1: Synthesis of Alkyl, Vinyl, and Allylic Sulfones

| Entry | Starting Material | Reagent(s) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Styrene (B11656) | NaSO₂CH₃, NaI, Na₂CO₃, e⁻ | Vinyl methyl sulfone | 74 | chemicalbook.com |

| 2 | 1,2-dibromo-1-phenylethane | NaSO₂CH₃, DMF | (E)-β-styryl methyl sulfone | 88 | nih.gov |

| 3 | Allylbenzene | Br₂, NaSO₂CH₃, NaI, DBU | (E)-1-(methylsulfonyl)-3-phenylprop-1-ene | 42 | nih.gov |

β-Keto sulfones and their corresponding reduction products, β-hydroxy sulfones, are valuable synthetic intermediates. This compound is a key reagent in their preparation.

A common route to β-keto sulfones involves the nucleophilic substitution of α-halo ketones with this compound. rsc.orgresearchgate.net This reaction can be performed under microwave irradiation. rsc.org A one-pot, metal-free synthesis from styrenes has also been reported, where N-Bromosuccinimide (NBS) acts as both a bromine source and an oxidant in water. semanticscholar.org Another approach involves the iodine-mediated reaction of ketones with this compound.

Optically active β-hydroxy sulfones are accessible through a one-pot, two-step process involving the formation of a β-keto sulfone intermediate followed by an asymmetric transfer hydrogenation (ATH) catalyzed by a ruthenium complex. researchgate.net This procedure is performed in an aqueous medium, making it an environmentally friendly option. researchgate.net Chemoenzymatic methods, which couple the chemical synthesis of β-keto sulfones with a highly selective enzymatic reduction using alcohol dehydrogenases, also provide access to chiral β-hydroxy sulfones with high optical purity. Additionally, β-hydroxy sulfones can be synthesized via the regioselective ring-opening of epoxides with this compound, a reaction that can be conducted in water or ionic liquids. rsc.org

Table 2: Synthesis of β-Keto and β-Hydroxy Sulfones

| Entry | Starting Material | Reagent(s) | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | 2-Bromoacetophenone | NaSO₂CH₃, H₂O/CH₃OH | β-Keto sulfone (intermediate) | >99 | researchgate.net |

| 2 | 1-(p-tolyl)ethan-1-one | I₂, NaSO₂CH₃ | β-Keto sulfone | 94 | |

| 3 | Styrene oxide | NaSO₂CH₃, H₂O | β-Hydroxy sulfone | - |

Copper-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl and alkenyl sulfones from this compound. The Chan-Evans-Lam (CEL) type coupling of aryl- and alkenylboronic acids with this compound provides a mild and efficient route to these compounds. These reactions typically employ a copper(II) acetate (B1210297) catalyst with a ligand such as 1,10-phenanthroline. The methodology tolerates a wide range of functional groups on the boronic acid partner.

Nickel/photoredox dual catalysis has also emerged as a powerful tool for coupling this compound with a broad spectrum of aryl, heteroaryl, and vinyl halides, including less reactive chlorides. semanticscholar.org This method proceeds at room temperature and avoids the need for sacrificial chemical oxidants. semanticscholar.org

Table 3: Synthesis of Aryl and Alkenyl Sulfones

| Entry | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | NaSO₂CH₃ | Cu(OAc)₂·H₂O, 1,10-phenanthroline | Methyl phenyl sulfone | - | |

| 2 | 4-Iodotoluene | NaSO₂CH₃ | CuI, Ligand | Methyl p-tolyl sulfone | - | |

| 3 | 4-Chlorobromobenzene | NaSO₂CH₃ | NiBr₂·diglyme, Ir-photocatalyst, light | 4-Chlorophenyl methyl sulfone | 96 | semanticscholar.org |

The introduction of a methanesulfonyl group at the α-position of 1,3-dicarbonyl compounds enhances their synthetic utility. This compound is an effective reagent for this transformation. The reaction typically proceeds via the formation of an enolate from the dicarbonyl compound, which then acts as a nucleophile.

An iodine-mediated sulfonylation of 1,3-diketones and β-keto esters with this compound provides the desired α-sulfonylated products in good yields. Alternatively, iron(III) salts can be used as oxidants to promote the selective sulfonylation of β-keto esters. The selectivity of these reactions can often be controlled by the choice of solvent and reaction temperature.

Table 4: Synthesis of α-Sulfonylated Dicarbonyl Compounds

| Entry | Substrate | Reagent(s) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Acetylacetone | NaSO₂CH₃, I₂ | 3-(Methylsulfonyl)pentane-2,4-dione | 95 | |

| 2 | Ethyl acetoacetate | NaSO₂CH₃, I₂ | Ethyl 2-(methylsulfonyl)-3-oxobutanoate | 81 |

The synthesis of 2,2-diarylethylsulfone derivatives represents a more complex application, often requiring multi-component strategies. While direct methods are less common, a plausible approach involves a three-component reaction.

Research into the functionalization of styrenes has shown that a sulfonyl radical, generated from sodium sulfinate under photoredox conditions, readily adds to the styrene double bond to form a stable benzylic radical intermediate. This reactive intermediate can, in principle, be trapped by an arylating agent. A copper-catalyzed difunctionalization of styrenes using methyl thiosulfonates and arylboronic acids has been developed to synthesize this class of compounds, demonstrating the feasibility of adding both a sulfonyl and an aryl group across the double bond. By extension, a similar three-component reaction using a styrene, this compound, and an arylating agent (like an aryl halide or arylboronic acid) under suitable catalytic conditions (e.g., photoredox/nickel dual catalysis) presents a viable route to 2,2-diarylethylsulfone derivatives.

Table 5: Proposed Synthesis of 2,2-Diarylethylsulfone Derivatives

| Entry | Styrene Component | Aryl Component | Sulfonyl Source | Catalyst System | Product Structure |

|---|---|---|---|---|---|

| 1 | Styrene | Arylboronic acid | NaSO₂CH₃ | Photoredox / Ni or Cu | Ar-CH(CH₂SO₂CH₃)-Ar' |

Preparation of Thiosulfonates (R-SO₂S-R')

Thiosulfonates are an important class of organosulfur compounds with applications in medicinal and agricultural chemistry. This compound serves as a key building block for the synthesis of these molecules. rsc.org

Several methods have been developed for the synthesis of thiosulfonates using this compound. One established method involves the reaction of this compound with alkyl disulfides in the presence of silver nitrate (B79036) in aqueous acetone. rsc.org In this reaction, the sulfinate acts as a nucleophile, attacking a silver-disulfide complex to yield the desired methyl thiosulfonates. rsc.org Another approach utilizes the reaction of disulfides with this compound in the presence of bromine, which is effective for a range of alkyl and aryl disulfides. rsc.org

More recent methods have focused on developing more environmentally friendly and efficient catalytic systems. For instance, copper-catalyzed and iron-catalyzed S-S coupling reactions between thiols and sodium sulfinates have been reported to produce thiosulfonates in good to high yields under aerobic conditions. rsc.org Additionally, an N-bromosuccinimide (NBS)-promoted reaction between disulfides and sulfinates provides an atom-economical route to unsymmetrical and symmetrical thiosulfonates. rsc.org A novel method involves a disproportionation reaction of sodium sulfinates, including this compound, using boron trifluoride diethyl etherate as a promoter to synthesize both symmetrical and asymmetrical thiosulfonates. google.com

Table 1: Selected Methods for Thiosulfonate Synthesis using this compound

| Catalyst/Reagent | Reactants | Key Features |

|---|---|---|

| Silver nitrate | Alkyl disulfides | Forms a silver-disulfide complex intermediate. rsc.org |

| Bromine | Alkyl and aryl disulfides | Good yields for a variety of disulfides. rsc.org |

| CuI-Phen·H₂O | Thiols | Aerobic conditions, yields of 40-96%. rsc.org |

| FeCl₃ | Thiols | Aerobic conditions, yields of 83-96%. rsc.org |

| NBS | Disulfides | Atom-economical and practical procedure. rsc.org |

| Boron trifluoride diethyl etherate | Sodium sulfinates | Disproportionation reaction, mild conditions. google.com |

Direct and Indirect Synthesis of Sulfonamides (R-SO₂N-R'R'')

Sulfonamides are a critical functional group in a wide range of pharmaceuticals. This compound is a valuable precursor for the synthesis of sulfonamides through both direct and indirect routes. rsc.org

Direct N-sulfonylation methods often involve the coupling of this compound with amines. Metal-free approaches have gained prominence, such as the use of molecular iodine as a mediator for the coupling of various primary and secondary amines with sodium sulfinates at room temperature, affording sulfonamides in good to excellent yields. rsc.org However, some methods that are effective for arylsulfinates may result in complications when using this compound. rsc.org

Indirectly, thiosulfonates, which can be prepared from this compound, can serve as intermediates in the synthesis of sulfonamides. google.com This two-step, one-pot approach involves the initial formation of the thiosulfonate followed by its reaction with an amine. google.com

Table 2: Methods for Sulfonamide Synthesis from this compound

| Method | Reagents | Description |

|---|---|---|

| Direct N-sulfonylation | Amines, Molecular Iodine | Metal-free coupling at room temperature. rsc.orgrsc.org |

| Indirect (via Thiosulfonate) | Boron trifluoride diethyl etherate, Amines | One-pot, two-step synthesis from sodium sulfinate. google.com |

Formation of Sulfides (R-S-R')

This compound can also be utilized in the synthesis of sulfides (thioethers), which are important structural motifs in many biologically active molecules and materials. rsc.org While direct sulfenylation of heteroarenes has been reported, the use of this compound specifically for this transformation is part of the broader reactivity of sodium sulfinates. rsc.org The reaction of mesylmethyl methyl disulfide with this compound has been shown to produce dysoxysulfone, a natural product, albeit in low yield, through a process involving the rupture of the S-S bond. tandfonline.comtandfonline.com

Polymerization Chemistry: Precursors for Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with controlled molecular weights and complex architectures. This compound serves as a precursor in the synthesis of specific RAFT agents. lookchem.com

Specifically, it is used to prepare sulfonyl-type RAFT agents, such as benzyl (B1604629) methylsulfonyldithioformate and benzyl phenylsulfonyldithioformate. lookchem.com These RAFT agents are instrumental in controlled radical polymerization, enabling the synthesis of well-defined polymers. lookchem.com The general mechanism of RAFT polymerization involves a series of addition and fragmentation steps that establish an equilibrium between active and dormant polymer chains, allowing for the controlled growth of the polymer. sigmaaldrich.com

Applications in Pharmaceutical Synthesis and Medicinal Chemistry Research

This compound is a key intermediate in the synthesis of various pharmaceutically relevant compounds. ontosight.ai Its ability to introduce the methylsulfonyl group is particularly valuable in drug design.

Intermediate in Cyclooxygenase-2 (COX-2) Inhibitor Synthesis

This compound is an important intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. lookchem.comcymitquimica.comchemicalbook.com COX-2 is an enzyme that plays a significant role in inflammation and pain. nih.gov Selective inhibitors of COX-2 are a class of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govredalyc.org The synthesis of various COX-2 inhibitors, including certain indanone derivatives, utilizes this compound to introduce the critical methanesulfonamido group. cymitquimica.comnih.gov

Synthesis of β-Ketosulfone Derivatives as Potential Urease Inhibitors

β-Ketosulfones are a class of compounds that have been investigated for their potential as urease inhibitors. researchgate.net Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, and is implicated in conditions like peptic ulcers and urolithiasis. researchgate.netfrontiersin.org A series of β-ketosulfone derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. researchgate.netnih.gov The synthesis of these compounds can be achieved through an oxidative cross-coupling reaction between vinyl azides and sodium sulfinates, providing an efficient route to these potential therapeutic agents. researchgate.net Studies have identified β-ketosulfones as novel and non-cytotoxic urease inhibitors. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiosulfonates |

| Silver nitrate |

| N-bromosuccinimide (NBS) |

| Boron trifluoride diethyl etherate |

| Sulfonamides |

| Molecular iodine |

| Sulfides (Thioethers) |

| Dysoxysulfone |

| Benzyl methylsulfonyldithioformate |

| Benzyl phenylsulfonyldithioformate |

| Cyclooxygenase-2 (COX-2) inhibitors |

| β-Ketosulfones |

| Urease |

| Helicobacter pylori |

| Mesylmethyl methyl disulfide |

| Thiols |

| Alkyl disulfides |

| Aryl disulfides |

| Amines |

| Vinyl azides |

Stereoselective and Regioselective Synthesis Strategies Utilizing this compound

This compound serves as a versatile reagent in a variety of stereoselective and regioselective synthetic transformations. Its utility stems from its ability to act as a nucleophile or a precursor to sulfonyl radicals, enabling the controlled introduction of the methylsulfonyl group into organic molecules.

One prominent application is in the stereoselective synthesis of (E)-alkenyl sulfones. oakwoodchemical.com Copper-catalyzed oxidation of this compound in the presence of alkenes or alkynes leads to the formation of (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org The reaction with alkenes proceeds through an anti-addition of a sulfonyl cation followed by an elimination process. organic-chemistry.org Similarly, a metal-free procedure for synthesizing (E)-vinyl sulfones involves the reaction of vinyl halides with this compound in dimethyl sulfoxide (B87167) (DMSO) at 100 °C, yielding the products in good yields. rsc.org

Iron(III) chloride has been employed to mediate the regio- and stereoselective chloro-sulfonylation of alkynes and alkenes. This method affords β-chloroalkenyl sulfones with high yields and selectivity. rsc.org The reaction demonstrates good functional group tolerance, working well with various substituted aryl and heteroaryl alkynes. rsc.org

Regioselectivity can be precisely controlled in the sulfonylation of different classes of compounds. For instance, the radical sulfonylation of ethers with this compound using potassium persulfate as an oxidant occurs regioselectively at the 2-position of ethers like tetrahydrofuran (B95107) in an aqueous medium. rsc.org Furthermore, the sulfonylation of NH-1,2,3-triazoles can be achieved with high regioselectivity at the N-2 position using molecular iodine. rsc.org The regioselectivity of reactions involving this compound can also be influenced by reaction parameters such as pH and the choice of solvent. sigmaaldrich.com

The following table summarizes various stereoselective and regioselective reactions utilizing this compound:

Table 1: Stereoselective and Regioselective Reactions with this compound| Reaction Type | Substrate | Catalyst/Reagent | Product | Selectivity | Ref |

|---|---|---|---|---|---|

| Sulfonylation | Alkenes/Alkynes | CuI-bpy, O₂ | (E)-Alkenyl sulfones | Stereoselective | oakwoodchemical.com, organic-chemistry.org |

| Sulfonylation | Vinyl halides | None (in DMSO) | (E)-Vinyl sulfones | Stereoselective | rsc.org |

| Chloro-sulfonylation | Alkynes/Alkenes | FeCl₃ | β-Chloroalkenyl sulfones | Regio- and Stereoselective | rsc.org |

| Sulfonylation | Ethers (e.g., THF) | K₂S₂O₈ | 2-Alkyl/Aryl sulfonyl tetrahydrofurans | Regioselective | rsc.org |

| Sulfonylation | NH-1,2,3-triazoles | I₂ | N²-Sulfonyl triazoles | Regioselective | rsc.org |

Derivatization for Specialized Reagents

This compound is a key starting material for the synthesis of various specialized reagents used in organic chemistry. ottokemi.comthermofisher.inlookchem.com

A significant application is in the preparation of sulfonium (B1226848) salts. For example, this compound reacts with arenes in the presence of trifluoromethanesulfonic acid to produce diaryl(methyl)sulfonium salts, such as methyl bis(4-tolyl)sulfoniumtrifluoromethanesulfonate. oakwoodchemical.comthieme-connect.de This transformation proceeds through an initial electrophilic species that reacts sequentially with two equivalents of the arene. thieme-connect.de These sulfonium salts are valuable reagents in their own right.

This compound is also employed in the synthesis of reversible addition-fragmentation transfer (RAFT) agents. ottokemi.comthermofisher.inlookchem.com Specifically, it is a precursor for producing sulfonyl-type RAFT agents like benzyl methylsulfonyldithioformate and benzyl phenylsulfonyldithioformate. ottokemi.comthermofisher.in These agents are crucial for controlling radical polymerization processes, allowing for the synthesis of polymers with well-defined architectures.

Furthermore, derivatization of this compound is utilized in analytical chemistry for the detection of methanesulfonate (B1217627) impurities. For instance, it can be derivatized with reagents like sodium dibenzyldithiocarbamate (B1202937) for high-performance liquid chromatography with ultraviolet detection (HPLC-UV). researchgate.netmdpi.com Other derivatizing agents include dithiocarbamates and pentafluorothiophenol (B1630374) for analysis by HPLC-UV and gas chromatography-mass spectrometry (GC-MS), respectively. researchgate.netgoogle.com

The table below outlines key derivatization reactions of this compound to form specialized reagents.

Table 2: Derivatization of this compound for Specialized Reagents| Reagent Class | Specific Reagent Example | Co-reagents | Application | Ref |

|---|---|---|---|---|

| Sulfonium Salts | Methyl bis(4-tolyl)sulfoniumtrifluoromethanesulfonate | Toluene, Trifluoromethanesulfonic acid | Synthetic reagent | ottokemi.com, thieme-connect.de, chemdad.com |

| RAFT Agents | Benzyl methylsulfonyldithioformate | Not specified | Controlled radical polymerization | ottokemi.com, thermofisher.in, lookchem.com |

| Analytical Derivatives | Dibenzyldithiocarbamate derivative | Sodium dibenzyldithiocarbamate | HPLC-UV detection | researchgate.net, mdpi.com |

| Analytical Derivatives | Pentafluorothiophenol derivative | Pentafluorothiophenol | GC-MS detection | researchgate.net |

Catalytic Roles and Applications of Sodium Methanesulfinate

Function as a Strong Base Catalyst in Organic Transformations

Sodium methanesulfinate (B1228633) is described as a compound that can function as a strong base catalyst in several fundamental organic reactions. haihangchem.com Its basicity allows it to facilitate transformations that require the deprotonation of a substrate to initiate the reaction cascade.

As a strong base, sodium methanesulfinate is reported to be capable of promoting key organic transformations such as esterification, etherification, and condensation reactions. haihangchem.com These reactions are cornerstones of organic synthesis, crucial for constructing complex molecules from simpler precursors. A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. chemicalbook.comguidechem.com Esterification, a specific type of condensation, forms an ester from an alcohol and a carboxylic acid and is often catalyzed by a strong acid or base. chemicalbook.comguidechem.com Etherification involves the formation of an ether linkage. While the compound is cited as a catalyst for these processes, detailed mechanistic studies or specific examples of this compound acting purely as a base catalyst in these contexts are not extensively detailed in the primary research literature, which more frequently focuses on its other reactive properties.

Integration into Transition Metal-Catalyzed Systems

This compound serves as a crucial partner in various transition metal-catalyzed cross-coupling reactions. It acts as a potent nucleophilic reagent or a precursor to the sulfonyl radical, enabling the formation of carbon-sulfur bonds, which are integral to many pharmaceuticals and functional materials.

Copper catalysis has been extensively used to facilitate the coupling of this compound with various organic electrophiles, leading to the formation of valuable sulfone compounds. chemscene.com Research has demonstrated that amide ligands derived from 4-hydroxy-L-proline can enable the copper-catalyzed coupling of this compound with challenging substrates like (hetero)aryl chlorides. nih.gov This method allows for the synthesis of a wide array of (hetero)aryl methylsulfones in good to excellent yields. nih.gov

In other applications, copper(I) iodide (CuI) has been used to catalyze the coupling of this compound with aryl halides. tcichemicals.com The reaction conditions are tuned based on the reactivity of the substrates; for instance, coupling with aryl iodides proceeds at 80°C, whereas more robust conditions (temperatures above 95°C) are required for less reactive aryl bromides. tcichemicals.com Furthermore, a copper-catalyzed redox coupling reaction between nitroarenes and sodium sulfinates has been developed to synthesize N-arylsulfonamides. lookchem.com In this process, the nitroarene serves as both the nitrogen source and an oxidant, while the sulfinate acts as both a reactant and a reductant. lookchem.com Aliphatic sulfinates like this compound are compatible with this reaction, affording the target product in good yield. lookchem.com

Table 1: Examples of Copper-Catalyzed Reactions with this compound

| Electrophile | Catalyst System | Product Type | Yield | Reference |

| (Hetero)aryl Chlorides | CuI / Amide Ligand | (Hetero)aryl Methylsulfones | Good to Excellent | nih.gov |

| Aryl Iodides | CuI / N,N-dimethylglycine | Aryl Methylsulfones | Complete Conversion | tcichemicals.com |

| Aryl Bromides | CuI / N,N-dimethylglycine | Aryl Methylsulfones | Requires >95°C | tcichemicals.com |

| Nitroarenes | CuCl | N-Arylsulfonamides | 71% (for 1a with MeSO₂Na) | lookchem.com |

Iridium catalysis offers a powerful method for the asymmetric allylic substitution of sodium sulfinates, leading to the formation of chiral allylic sulfones. rsc.orgresearchgate.net These reactions proceed with high regioselectivity, favoring the branched isomer, and high enantioselectivity (up to 98% ee). rsc.orgresearchgate.net The process is effective for a broad scope of achiral allylic carbonates and various sodium sulfinates, including both aromatic and aliphatic variants. rsc.org The resulting chiral allylic sulfones are valuable building blocks in organic synthesis, as the sulfone group can be transformed into other functionalities. rsc.org The high level of selectivity observed in these iridium-catalyzed reactions is often superior to that seen with other transition metals, particularly for aliphatic allylic carbonates. rsc.org

Table 2: Iridium-Catalyzed Asymmetric Allylation of Sodium Sulfinates

| Catalyst System | Nucleophile | Substrate | Key Features | Reference |

| [Ir(COD)Cl]₂ / Chiral Ligand | Sodium Sulfinates | Achiral Allylic Carbonates | High Regioselectivity (Branched), High Enantioselectivity (up to 98% ee) | rsc.orgresearchgate.net |

Role in Organic Photoredox Catalysis for Functionalization Reactions

Visible-light photoredox catalysis has emerged as a mild and sustainable strategy for generating reactive intermediates, and this compound plays a key role in this field. It serves as an excellent precursor to the electrophilic sulfonyl radical under photocatalytic conditions. This radical can then engage in a variety of functionalization reactions.

One notable example is the organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. In this reaction, an inexpensive organic dye, 9,10-diphenylanthracene (B110198) (DPA), promotes the reaction between a styrene (B11656), a cyanopyridine, and this compound to yield β-sulfonyl pyridine (B92270) products with high efficiency. Mechanistic studies suggest that the photoexcited catalyst oxidizes the sodium sulfinate to generate a sulfonyl radical, which then adds to the alkene.

In another approach, photoredox catalysis has been used for the divergent functionalization of styrenes with sodium sulfinates and carbon dioxide (CO₂), allowing for the synthesis of carboxy-sulfonylated compounds. The reaction is initiated by the photoexcited catalyst reductively quenching the sodium sulfinate to produce a sulfonyl radical. Furthermore, this compound has been employed as a reusable radical precursor and a traceless elimination group in the branch-selective pyridylation of alkenes. This photoredox cascade protocol, using an iridium photocatalyst, generates vinylpyridine products through a sequence of radical addition, coupling, and elimination, where the intermediate β-sulfonyl pyridine is key.

Table 3: Applications of this compound in Photoredox Catalysis

| Reaction Type | Photocatalyst | Substrates | Product | Key Feature | Reference |

| Sulfonylative Pyridylation | 9,10-Diphenylanthracene (DPA) | Styrenes, 4-Cyanopyridine, MeSO₂Na | β-Sulfonyl Pyridines | Metal-free, three-component reaction | |

| Carboxy-sulfonylation | Ru(bpy)₃(PF₆)₂ or 4CzIPN | Styrenes, CO₂, MeSO₂Na | Carboxy-sulfonylated Compounds | Divergent functionalization | |

| Branch-Selective Pyridylation | Ir(ppy)₃ | Alkenes, Cyanopyridines, MeSO₂Na | Branched Vinylpyridines | MeSO₂Na acts as reusable radical precursor and traceless group |

Computational and Theoretical Investigations of Sodium Methanesulfinate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for elucidating reaction mechanisms. rsc.org While comprehensive DFT studies focusing exclusively on sodium methanesulfinate (B1228633) are not extensively documented, research on related sulfinate salts and their parent acids provides significant insights into their mechanistic pathways.

DFT calculations have been instrumental in understanding the divergent reactivity of sulfinate salts in the presence of other reagents. For instance, in reactions with pyridinium (B92312) salts, DFT has been used to explore the plausible reaction mechanisms, including the formation of photoactive electron-donor-acceptor (EDA) complexes. nih.gov These calculations can depict the computed reaction energy profiles, showing how, upon visible light excitation, an intermolecular single-electron transfer from the sulfinate to the salt can occur. nih.gov This leads to the formation of a sulfonyl radical, a key intermediate that can subsequently add to a double bond. nih.gov

Furthermore, DFT studies have been applied to investigate the mechanism of sulfonylative cross-coupling reactions involving sulfinate intermediates. strath.ac.uk Such computational investigations can shed light on potential side reactions and help in the rational design of ligands to improve reaction outcomes. strath.ac.uk In the context of the esterification of methanesulfonic acid, DFT has been used to compare different potential mechanisms, such as SN1 and SN2 pathways, by calculating the Gibbs free energy profiles for each step. rsc.org

In studies on the oxidation of methanesulfinate, DFT calculations have been employed to understand the stability and decomposition pathways of the resulting radical intermediates. auburn.edu For example, in the reaction of the hydroxyl radical (OH•) with methanesulfinate in the aqueous phase, DFT can help characterize the transient adducts and the subsequent formation of the methanesulfonyl radical. auburn.edu

Computational studies on the fragmentation of metal complexes containing the methanesulfinate ligand have also utilized DFT. These calculations can predict the lowest energy decomposition pathways. For instance, in a copper complex containing both methanesulfinate and acetate (B1210297) ligands, DFT calculations indicated that the loss of CO₂ was thermodynamically favored over the experimentally observed loss of SO₂. However, the computational analysis of the potential energy surface revealed that the transition state for SO₂ loss was kinetically more favorable. rsc.org This highlights the power of DFT in rationalizing experimental outcomes by considering both thermodynamic and kinetic factors.

Ab Initio Calculations for Understanding Reactivity and Electronic Structure

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for investigating the electronic structure and properties of molecules. researchgate.net While specific ab initio studies on sodium methanesulfinate are limited, research on the parent methanesulfinic acid and related systems provides valuable data.

A theoretical investigation of methanesulfinic acid (CH₃SO₂H) employed high-level ab initio methods, including Møller–Plesset second-order perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), to perform a detailed conformational analysis. scispace.comscielo.br These calculations identified two stable conformers of methanesulfinic acid. scispace.com The geometry optimizations were conducted at the UMP2/cc-pV(T+d)Z level, with single-point calculations up to the CCSD(T)/CBS (Complete Basis Set) level to achieve high accuracy for the electronic energy. scielo.br

Such calculations are crucial for determining accurate thermochemical data. For methanesulfinic acid, the enthalpy of formation (ΔHf) was determined by considering the equilibrium proportion of its two conformers. scispace.com This level of theoretical investigation provides what are considered the most reliable thermochemical data available to date for this species. scispace.com

Ab initio methods are also used to study the electronic structure of related anions, which is directly relevant to understanding the reactivity of this compound. For the methanesulfonate (B1217627) anion (CH₃SO₃⁻), ab initio calculations have been used to determine its optimized geometry and electronic properties. acs.orgconicet.gov.ar These studies help in understanding its role as a leaving group in nucleophilic substitution reactions by analyzing the rearrangement of electronic charge after alkylation. acs.orgconicet.gov.ar

Furthermore, ab initio molecular dynamics simulations can be used to study the behavior of molecules and their reactions in different phases. researchgate.net These methods calculate the forces acting on the nuclei "on-the-fly" from electronic structure calculations, providing a detailed picture of the dynamic processes. researchgate.net

In a study of actinyl complexes with methanesulfinate, a relativistic multireference perturbative approach (XMS-CASPT2 with spin-orbit coupling) was used to confirm the relative strengths of the C-S bond in methanesulfinate and benzenesulfinate (B1229208) anions. rsc.org This high-level ab initio method demonstrated that the C-S bond in the methanesulfinate anion is significantly weaker, which explains its observed fragmentation pathway involving C-S bond cleavage. rsc.org

Prediction of Chemical Properties and Reactivity Descriptors

Computational chemistry allows for the prediction of various chemical properties and reactivity descriptors that can help to anticipate the behavior of a molecule in chemical reactions. These descriptors are often derived from DFT or other quantum mechanical calculations.

For sulfinate anions, the dual nucleophilic nature (reacting at either the sulfur or oxygen atom) is a key characteristic. researchgate.net Computational models can help predict which reaction pathway is more favorable under specific conditions. Reactivity indices derived from conceptual DFT, such as the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are powerful tools for understanding the reactivity in polar reactions. researchgate.netmedjchem.com

For example, in a DFT study of the nucleophilic addition of an amine to 1-cyano-2-phenylvinyl methanesulfonate, the analysis of these reactivity indices helped to characterize the electrophilic nature of the methanesulfonate derivative and the nucleophilic nature of the amine. researchgate.netmedjchem.com The calculation of local reactivity descriptors, such as the Parr functions, can further predict the regioselectivity of a reaction by identifying the most reactive sites within a molecule. researchgate.netmedjchem.com

Machine learning models based on computationally generated descriptors are also emerging as a tool to predict reaction efficiency. researchgate.net For instance, a model was developed to predict the efficiency of a radical-mediated decarboxylative sulfinamidation reaction based on descriptors of the underlying radical reactivity. researchgate.net

A computational study comparing the C-S bond strength in methanesulfinate and benzenesulfinate anions provided key reactivity predictions. The calculations confirmed that the CH₃-SO₂⁻ bond is substantially weaker than the C₆H₅-SO₂⁻ bond. rsc.org This difference in bond dissociation energy (BDE) was used to successfully predict the different fragmentation pathways observed in collision-induced dissociation experiments, where the methanesulfinate complex underwent C-S bond cleavage, while the benzenesulfinate complex did not. rsc.org

The following table summarizes some of the computed thermochemical data for methanesulfinic acid, the parent acid of this compound.

| Property | Value | Method | Reference |

| Enthalpy of Formation (ΔHf) | -337.2 kJ mol⁻¹ | CCSD(T)/CBS | scispace.com |

The next table presents computed reactivity indices for a methanesulfonate derivative from a DFT study, illustrating the type of data used to predict chemical behavior.

| Compound/Fragment | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Reference |

| 1-cyano-2-phenylvinyl methanesulfonate | -5.04 | 3.65 | 3.48 | 2.72 | researchgate.netmedjchem.com |

| Diethylamine | -3.74 | 6.78 | 1.03 | 3.05 | researchgate.netmedjchem.com |

These computational approaches provide a foundational understanding of the stability, electronic structure, and reactivity of this compound and related compounds, guiding further experimental work and application in synthesis.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, with a focus on developing more sustainable and environmentally benign processes. In the context of sodium methanesulfinate (B1228633) production, research is actively exploring alternatives to traditional methods, which often involve multi-step procedures and the use of hazardous reagents. A significant advancement in this area is the utilization of sodium metabisulfite (B1197395) as a starting material in place of sodium sulfite (B76179). guidechem.com This approach offers several advantages: sodium metabisulfite is cost-effective and, during the reaction, one mole is equivalent to two moles of sodium sulfite, thereby reducing the consumption of raw materials. guidechem.com Furthermore, its higher solubility compared to sodium sulfite allows for reactions to be conducted in less water, which in turn improves the production capacity of the equipment and simplifies the product drying process, leading to energy and labor savings. guidechem.com

Another promising avenue in green synthetic routes involves the use of sulfur dioxide surrogates. One such example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which allows for the in situ generation of aryl magnesium or aryl lithium reagents that are subsequently trapped to form the corresponding sodium arylsulfinates. rsc.org This method avoids the direct handling of gaseous sulfur dioxide, a toxic and hazardous substance.

A comparison of traditional and greener synthetic approaches for sodium sulfinates is presented below:

Table 1: Comparison of Synthetic Routes for Sodium Sulfinates

| Feature | Traditional Method (e.g., from Sulfonyl Chlorides) | Greener Alternative (e.g., using Sodium Metabisulfite) |

|---|---|---|

| Starting Materials | Often involves sulfonyl chlorides. rsc.org | Utilizes more cost-effective and efficient reagents like sodium metabisulfite. guidechem.com |

| Solvent Usage | May require larger volumes of solvents. | Reduced water usage due to higher solubility of starting materials. guidechem.com |

| Energy Consumption | Can be energy-intensive due to heating and drying steps. | Lower energy requirements due to simplified processing. guidechem.com |

| Byproducts | May generate less desirable byproducts. | Can lead to cleaner reactions with fewer side products. |

| Overall Sustainability | Generally lower. | Significantly improved environmental profile. proquest.com |

Exploration of Electrochemical Synthesis Protocols in Sulfinate Chemistry

Electrochemical synthesis is gaining significant traction as a green and efficient alternative for conducting chemical transformations. rsc.org In the realm of sulfinate chemistry, electrochemistry offers a powerful platform for the synthesis of a diverse range of organosulfur compounds from sodium sulfinates, including sodium methanesulfinate. rsc.org These methods are particularly attractive as they often proceed under mild conditions, at room temperature, and without the need for hazardous chemical oxidants or expensive transition metal catalysts. acs.orgnih.gov

Recent research has demonstrated the successful electrochemical synthesis of various sulfones, such as vinyl, alkyl, and allyl sulfones, by reacting sodium sulfinates with olefins. acs.orgacs.org This process typically involves passing a direct current through an undivided cell equipped with simple graphite (B72142) carbon electrodes. acs.org The reaction mechanism is believed to involve the direct oxidation of the sulfinate at the anode to generate a sulfonyl radical, which then reacts with the olefin. acs.org

The key advantages of electrochemical protocols in sulfinate chemistry are summarized in the following table:

Table 2: Advantages of Electrochemical Synthesis in Sulfinate Chemistry

| Advantage | Description |

|---|---|

| Environmentally Friendly | Avoids the use of harmful oxidants and transition metals, reducing waste and environmental impact. acs.org |

| High Efficiency | Reactions often proceed with high yields and selectivity under mild conditions. acs.orgnih.gov |

| Cost-Effective | Utilizes inexpensive and readily available electrode materials like graphite. acs.org |

| Scalability | The protocols are often scalable and suitable for industrial production. nih.gov |

| Versatility | Applicable to a wide range of substrates for the synthesis of diverse organosulfur compounds. rsc.org |

Electrochemical methods have also been developed for the direct sulfonylation of phenols with sodium sulfinates to produce aryl sulfones, which are valuable compounds in materials science and pharmaceuticals. nih.gov This one-step, reagent-free approach is inherently safe and offers a broad substrate scope. nih.gov The continued exploration of electrochemical synthesis is expected to provide even more efficient and sustainable pathways for the utilization of this compound in organic synthesis. rsc.org

Integration into High-Throughput Synthesis and Automated Platforms

The integration of this compound into high-throughput synthesis (HTS) and automated platforms represents a significant step towards accelerating the discovery of new materials and drug candidates. nih.gov Automated chemical synthesis systems can perform entire reaction sequences with increased speed and efficiency while minimizing human error. merckmillipore.com These platforms are capable of producing a wide array of compounds, from small molecules to complex organic structures. merckmillipore.com

While direct examples of this compound in specific, publicly documented automated platforms are not extensively detailed, the principles of these systems are highly applicable. Automated synthesizers, often utilizing pre-filled reagent cartridges, can generate, isolate, and purify products with minimal intervention. merckmillipore.com The versatility of this compound as a precursor to a wide range of organosulfur compounds makes it an ideal candidate for inclusion in such systems. rsc.org

The potential workflow for integrating this compound into an automated synthesis platform is outlined below:

Table 3: Potential Workflow for Automated Synthesis with this compound

| Step | Description |

|---|---|

| 1. Reagent Preparation | This compound and other reactants are loaded into designated cartridges or vials within the automated platform. |

| 2. Reaction Programming | The desired reaction parameters (e.g., stoichiometry, temperature, reaction time) are programmed into the system's software. synthiaonline.com |

| 3. Automated Reaction | The platform automatically dispenses the reagents into a reaction vessel, initiates and controls the reaction. |

| 4. In-line Monitoring | The progress of the reaction can be monitored in real-time using integrated analytical techniques. |

| 5. Work-up and Purification | Upon completion, the system can perform automated work-up and purification steps, such as extraction and chromatography. |

| 6. Product Analysis | The final product is analyzed for purity and yield, and the data is logged. |

The use of automated platforms can significantly accelerate the optimization of reaction conditions and the generation of compound libraries for screening purposes. nih.govnih.gov For instance, in drug discovery, a library of sulfone-containing compounds could be rapidly synthesized from this compound and various coupling partners for biological evaluation. nih.gov Similarly, in materials science, different polymers incorporating the methanesulfonyl group could be synthesized and tested for their properties in a high-throughput manner. The continued development of automated synthesis technologies will undoubtedly facilitate the broader application of this compound in various fields of research and development. synthiaonline.com

Novel Applications in Materials Science

This compound is finding new and expanding applications in the field of materials science, primarily due to its utility in the synthesis of polymers and other advanced materials. One of the key areas where it plays a crucial role is in the preparation of reversible addition-fragmentation chain-transfer (RAFT) agents. lookchem.comottokemi.com RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. lookchem.com this compound serves as a precursor for sulfonyl-type RAFT agents, such as benzyl (B1604629) methylsulfonyldithioformate, which are instrumental in this process. lookchem.comottokemi.com

The use of this compound extends to the synthesis of various polymers. For example, it has been used in the preparation of molecularly imprinted polymers (MIPs). mdpi.com MIPs are polymers that are synthesized in the presence of a template molecule, creating specific recognition sites that can rebind the template with high selectivity. The presence of sodium methanesulfonate (B1217627) during the polymerization process was found to influence the binding affinity of the MIP for its target molecule. mdpi.com